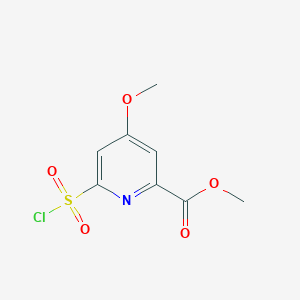
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorosulfonyl group, a methoxy group, and a carboxylate ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of a pyridine derivative. The starting material, 4-methoxypyridine-2-carboxylic acid, is first esterified to form methyl 4-methoxypyridine-2-carboxylate. This intermediate is then treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 6-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Chlorosulfonic Acid:
Amines and Alcohols: Used for substitution reactions.
Reducing Agents: Such as tin(II) chloride for reduction reactions.
Acid or Base Catalysts: For hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Sulfonyl Compounds: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Scientific Research Applications
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities, leading to the formation of stable sulfonamide or sulfonate linkages. The methoxy and carboxylate ester groups may also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Methyl 6-(chlorosulfonyl)-4-methoxypyridine-2-carboxylate can be compared with other chlorosulfonyl-substituted pyridine derivatives:
Methyl 4-(chlorosulfonyl)-3-methoxybenzoate: Similar in structure but with a benzoate instead of a pyridine ring.
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Contains a benzothiazole ring instead of a pyridine ring.
6-Chlorosulfonylbenzoxazolin-2-ones: Similar chlorosulfonyl substitution on a benzoxazoline ring.
These compounds share the chlorosulfonyl functional group, which imparts similar reactivity, but differ in their core structures, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C8H8ClNO5S |
|---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
methyl 6-chlorosulfonyl-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO5S/c1-14-5-3-6(8(11)15-2)10-7(4-5)16(9,12)13/h3-4H,1-2H3 |
InChI Key |
LVAQHCCJFSNDLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















